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Compound of Interest

Compound Name: AS-Inclisiran sodium

Cat. No.: B12418328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and
analytical methodologies for Inclisiran sodium, a first-in-class small interfering RNA (siRNA)
therapeutic.

Core Molecular Data

Inclisiran sodium is a chemically synthesized, double-stranded small interfering ribonucleic
acid. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand,
which facilitates targeted delivery to hepatocytes.

Property Value
Molecular Formula Cs29He64F12N176Na430316P43Se
Molecular Weight 17284.72 g/mol

Mechanism of Action: RNA Interference-Mediated
Silencing of PCSK9

Inclisiran leverages the endogenous RNA interference (RNAI) pathway to achieve its
therapeutic effect. By targeting the messenger RNA (mMRNA) of Proprotein Convertase
Subtilisin/Kexin type 9 (PCSK9), Inclisiran effectively reduces the levels of LDL-cholesterol in
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the bloodstream. The signaling pathway is initiated by the binding of the GalNAc ligand on
Inclisiran to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to

its internalization.
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Figure 1: Mechanism of action of Inclisiran in hepatocytes.

Experimental Protocols

The development and quality control of Inclisiran sodium rely on a series of sophisticated
experimental protocols. Below are detailed methodologies for the key experiments involved in
its synthesis and characterization.

Synthesis of Chemically Modified siRNA: Solid-Phase
Phosphoramidite Chemistry

The synthesis of Inclisiran, a chemically modified siRNA, is achieved through automated solid-
phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide
monomers to a growing oligonucleotide chain attached to a solid support.

Methodology:
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» Support Functionalization: The synthesis begins with a solid support, typically controlled pore
glass (CPG), functionalized with the first nucleoside of the sequence.

o Deprotection: The 5'-hydroxyl group of the support-bound nucleoside is deprotected,
commonly by treatment with a mild acid like trichloroacetic acid, to make it available for the
next coupling reaction.

o Coupling: The next phosphoramidite monomer, corresponding to the desired sequence, is
activated and coupled to the deprotected 5'-hydroxyl group. This step is performed in an
anhydrous environment to ensure high coupling efficiency.

o Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the
formation of deletion mutants in subsequent cycles.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester.

o Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for
each subsequent nucleotide in the sequence.

o Cleavage and Deprotection: Once the full-length oligonucleotide is synthesized, it is cleaved
from the solid support, and all protecting groups on the nucleobases and the phosphate
backbone are removed using a final deprotection step.

e Annealing: The sense and antisense strands are synthesized separately and then annealed
to form the final double-stranded siRNA molecule.

Purification: High-Performance Liquid Chromatography
(HPLC)

Due to the potential for impurities such as truncated sequences, the crude synthetic SiRNA
must be purified to a high degree. lon-pair reversed-phase HPLC is a commonly employed
method for this purpose.

Methodology:

e Column: A reversed-phase column (e.g., C18) is used.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer
containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution. The ion-
pairing agent neutralizes the negative charge of the oligonucleotide's phosphate backbone,
allowing for its retention on the nonpolar stationary phase.

Sample Preparation: The lyophilized crude siRNA is reconstituted in the initial mobile phase.

Injection and Elution: The sample is injected onto the column, and the concentration of the
organic solvent is gradually increased. This causes the elution of the oligonucleotides based
on their hydrophobicity, with shorter, less hydrophobic fragments eluting first.

Fraction Collection: Fractions corresponding to the main peak, which represents the full-
length product, are collected.

Desalting and Lyophilization: The collected fractions are desalted to remove the ion-pairing
agent and then lyophilized to obtain the purified siRNA.

Characterization: Mass Spectrometry and Capillary Gel
Electrophoresis

The identity and purity of the final product are confirmed using various analytical techniques.

A. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of

the synthesized siRNA strands.

Methodology:

Sample Preparation: The purified siRNA is dissolved in a solvent compatible with ESI-MS.
Infusion: The sample is infused into the mass spectrometer.
lonization: The sample is ionized using electrospray ionization.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass
analyzer.
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» Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of
the oligonucleotide, which is then compared to the theoretical mass.

B. Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to assess the purity and integrity of the siRNA.
Methodology:

o Capillary and Gel Matrix: A capillary is filled with a sieving polymer matrix.

» Sample Loading: The siRNA sample is injected into the capillary by electrokinetic injection.

o Electrophoresis: A high voltage is applied across the capillary, causing the negatively
charged siRNA molecules to migrate through the gel matrix towards the anode.

o Separation: The molecules are separated based on their size, with smaller molecules
migrating faster.

o Detection: The migrating siRNA is detected, typically by UV absorbance or fluorescence, as
it passes a detection window.

o Data Analysis: The resulting electropherogram shows peaks corresponding to the full-length
product and any impurities, allowing for the quantification of purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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